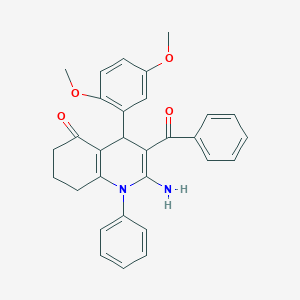
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound belongs to the class of tetrahydroquinoline derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that this compound may act through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit analgesic effects, reducing pain in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential as a multi-functional compound. This compound has been found to exhibit various biological activities, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound in vivo.
Direcciones Futuras
There are several future directions for research on 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with enzymes and receptors in the body could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods. Finally, further studies are needed to determine the potential applications of this compound in treating various diseases and conditions.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxybenzaldehyde, 4-phenyl-2,6,7,8-tetrahydroquinoline-3-carbaldehyde, and ammonium acetate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been the subject of scientific research due to its potential applications in medicine. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential as an antioxidant, anticonvulsant, and antidepressant.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C30H28N2O4 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O4/c1-35-21-16-17-25(36-2)22(18-21)26-27-23(14-9-15-24(27)33)32(20-12-7-4-8-13-20)30(31)28(26)29(34)19-10-5-3-6-11-19/h3-8,10-13,16-18,26H,9,14-15,31H2,1-2H3 |
Clave InChI |
FASGELQLOILIAG-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
